molecular formula C40H45N6Na3O7 B15132509 CHlorin e6 monolysine amide trisodium salt

CHlorin e6 monolysine amide trisodium salt

Cat. No.: B15132509
M. Wt: 790.8 g/mol
InChI Key: SOHXHKGJMCVQJX-XODQDLHWSA-K
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Preparation Methods

The synthesis of CHlorin e6 monolysine amide trisodium salt involves the modification of chlorin e6 to include a monolysine amide group and three sodium ions. This modification enhances its solubility in aqueous solutions and its bioavailability . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

CHlorin e6 monolysine amide trisodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by light exposure in photodynamic therapy.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of specific reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents and light sources for photodynamic reactions.

Scientific Research Applications

CHlorin e6 monolysine amide trisodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CHlorin e6 monolysine amide trisodium salt involves its role as a photosensitizer. Upon activation by light of a specific wavelength, the compound produces reactive oxygen species (ROS). These ROS interact with cellular components, leading to the destruction of targeted cells. The molecular targets include cellular membranes and organelles, and the pathways involved are primarily oxidative stress pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C40H45N6Na3O7

Molecular Weight

790.8 g/mol

IUPAC Name

trisodium;(17S,18S)-20-[2-[(5-amino-1-carboxylatopentyl)amino]-2-oxoethyl]-18-(2-carboxylatoethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate

InChI

InChI=1S/C40H48N6O7.3Na/c1-7-23-19(3)28-16-30-21(5)25(12-13-35(48)49)37(45-30)26(15-34(47)44-27(39(50)51)11-9-10-14-41)38-36(40(52)53)22(6)31(46-38)18-33-24(8-2)20(4)29(43-33)17-32(23)42-28;;;/h7,16-18,21,25,27,42-43H,1,8-15,41H2,2-6H3,(H,44,47)(H,48,49)(H,50,51)(H,52,53);;;/q;3*+1/p-3/t21-,25-,27?;;;/m0.../s1

InChI Key

SOHXHKGJMCVQJX-XODQDLHWSA-K

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CCCCN)C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+]

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CCCCN)C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+]

Origin of Product

United States

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